molecular formula C24H19N3O5S B2987732 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-55-4

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2987732
CAS No.: 683235-55-4
M. Wt: 461.49
InChI Key: WDEYDUCDOFNTGX-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a synthetic benzamide derivative characterized by a sulfonyl-linked 3,4-dihydroquinoline moiety and an N-linked 1,3-dioxoisoindol-5-yl group. The compound’s structure integrates a benzamide core, a feature common in pharmaceuticals and agrochemicals due to its versatility in hydrogen bonding and target interaction. The 1,3-dioxoisoindol-5-yl substituent introduces a polar, electron-deficient heterocycle, which could modulate metabolic stability or receptor binding .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c28-22(25-17-9-12-19-20(14-17)24(30)26-23(19)29)16-7-10-18(11-8-16)33(31,32)27-13-3-5-15-4-1-2-6-21(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,28)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYDUCDOFNTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Quinoline Ring : This can be achieved through methods such as the Skraup synthesis, involving aniline and glycerol.
  • Sulfonyl Group Introduction : Reacting the quinoline derivative with a sulfonyl chloride in the presence of a base introduces the sulfonyl group.
  • Attachment of Isoindole Moiety : The final step involves coupling with an appropriate isoindole derivative to form the complete structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Signaling Pathway Modulation : The compound potentially affects cellular signaling pathways related to inflammation and apoptosis.
  • DNA/RNA Interaction : It may bind to nucleic acids, impacting gene expression and protein synthesis.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.
  • Cardiovascular Effects : Some derivatives have demonstrated vasorelaxant properties and bradycardic effects, suggesting potential use in cardiovascular diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study on quinoline derivatives found that they exhibited significant anti-cancer activity against various cell lines, indicating that structural modifications can enhance efficacy against tumors .
CompoundActivityReference
Quinoline Derivative AAntitumor
Quinoline Derivative BAnti-inflammatory
Compound CVasorelaxant

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on modifications to its core benzamide scaffold, sulfonyl-linked groups, or N-substituents. Below is a detailed comparison with key analogs identified in the literature:

Core Benzamide Analogs

  • N-(2-Acetylphenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (): Structural Differences: Replaces the 1,3-dioxoisoindol-5-yl group with a 2-acetylphenyl substituent. This analog may exhibit altered pharmacokinetics due to increased lipophilicity.
  • 4-Chloro-N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide (): Structural Differences: Substitutes the 3,4-dihydroquinoline with a tetrahydrodibenzofuran system and adds a chloro substituent on the benzamide core. The tetrahydrodibenzofuran moiety may enhance rigidity, affecting binding specificity.

Sulfonyl-Linked Group Analogs

  • 4-[2-[(4-Hydroxybenzoyl)amino]-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid (): Structural Differences: Features a 4-hydroxybenzoyl group instead of 3,4-dihydroquinoline. Functional Implications: The phenolic hydroxyl group could improve water solubility but may reduce membrane permeability. This analog’s carboxylic acid terminus may favor ionic interactions in biological systems.

N-Substituent Analogs

  • N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-3-(4-methoxyphenyl)propanamide (): Structural Differences: Replaces the 1,3-dioxoisoindol-5-yl group with a dioxopyrimidinyl-benzyl system. The methoxyphenyl group may confer metabolic resistance via steric hindrance.

Comparative Data Table

Compound Name Core Modification Sulfonyl Group N-Substituent Key Functional Attributes
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide Benzamide 3,4-Dihydroquinoline 1,3-Dioxoisoindol-5-yl Balanced solubility, π-π stacking
N-(2-Acetylphenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide Benzamide 3,4-Dihydroquinoline 2-Acetylphenyl Increased lipophilicity
4-Chloro-N-(2,4-dimethylphenyl)sulfonyl-N-(tetrahydrodibenzofuran-2-yl)benzamide Chloro-benzamide Tetrahydrodibenzofuran 2,4-Dimethylphenyl Enhanced rigidity, electron withdrawal
4-[2-[(4-Hydroxybenzoyl)amino]-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid Benzoic acid 4-Hydroxybenzoyl 1,3-Dioxoisoindol-5-yl High solubility, ionic interactions

Research Findings and Implications

  • Sulfonyl Group Impact: The 3,4-dihydroquinoline sulfonyl group in the target compound likely improves metabolic stability compared to analogs with simpler aryl sulfonyl groups (e.g., 4-hydroxybenzoyl in ) due to reduced oxidative susceptibility .
  • N-Substituent Role : The 1,3-dioxoisoindol-5-yl group’s electron-deficient nature may enhance interactions with electron-rich enzyme active sites, a feature absent in acetylphenyl or pyrimidinyl analogs .
  • Synthetic Challenges: Analogs with tetrahydrodibenzofuran systems () require multi-step synthesis, whereas the target compound’s dihydroquinoline moiety offers a more straightforward route .

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